2-((4-Bromobenzyl)amino)-2-oxoethyl 4-ethylbenzoate
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Overview
Description
2-((4-Bromobenzyl)amino)-2-oxoethyl 4-ethylbenzoate is a versatile chemical compound used in various scientific research applications. Its unique properties make it suitable for applications in drug synthesis, material science, and chemical analysis.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target enzymes likeCathepsin K . Cathepsin K is a protease enzyme that plays a crucial role in the degradation of proteins, particularly in the breakdown of collagen in bones.
Mode of Action
It’s worth noting that bromophenyl groups are often involved inSuzuki–Miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . This could suggest that the compound might interact with its targets through a similar mechanism, leading to changes at the molecular level.
Biochemical Pathways
Based on its structural similarity to other compounds, it may be involved in pathways related toprotein degradation . The downstream effects of these pathways could include the regulation of various cellular processes, including cell growth and response to stress.
Result of Action
Based on its potential targets, it could influence processes such asprotein degradation . This could have various downstream effects, potentially influencing cell growth, differentiation, and response to stress.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromobenzyl)amino)-2-oxoethyl 4-ethylbenzoate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
2-((4-Bromobenzyl)amino)-2-oxoethyl 4-ethylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2-((4-Bromobenzyl)amino)-2-oxoethyl 4-ethylbenzoate is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate molecular interactions and pathways.
Industry: The compound is used in material science for the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- {[(4-Chlorophenyl)methyl]carbamoyl}methyl 4-ethylbenzoate
- {[(4-Fluorophenyl)methyl]carbamoyl}methyl 4-ethylbenzoate
- {[(4-Methylphenyl)methyl]carbamoyl}methyl 4-ethylbenzoate
Uniqueness
2-((4-Bromobenzyl)amino)-2-oxoethyl 4-ethylbenzoate is unique due to the presence of the bromine atom, which imparts specific chemical properties such as increased reactivity and potential for further functionalization. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 4-ethylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO3/c1-2-13-3-7-15(8-4-13)18(22)23-12-17(21)20-11-14-5-9-16(19)10-6-14/h3-10H,2,11-12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUGYJBKYUVHGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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